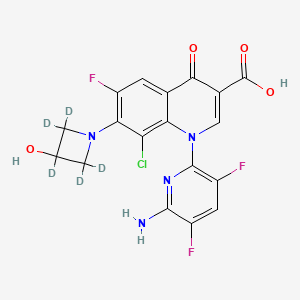
Delafloxacin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delafloxacin-d5 is a deuterated form of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is primarily used to treat acute bacterial skin and skin structure infections caused by a variety of Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin renders it a weak acid, resulting in increased potency in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of delafloxacin-d5 involves the incorporation of deuterium atoms into the delafloxacin molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards.
化学反应分析
Types of Reactions
Delafloxacin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
Delafloxacin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of delafloxacin.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the biological activity of delafloxacin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of delafloxacin in treating bacterial infections.
Industry: Applied in the pharmaceutical industry for the development of new antibiotics and the study of drug resistance mechanisms.
作用机制
Delafloxacin-d5 exerts its effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, transcription, and repair. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound interferes with bacterial DNA replication, ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria.
Uniqueness of Delafloxacin-d5
This compound is unique due to its increased potency in acidic environments and its balanced inhibition of both DNA topoisomerase IV and DNA gyrase . This balanced inhibition results in a lower frequency of spontaneous mutations and reduced potential for resistance development compared to other fluoroquinolones .
属性
分子式 |
C18H12ClF3N4O4 |
|---|---|
分子量 |
445.8 g/mol |
IUPAC 名称 |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-4-oxo-7-(2,2,3,4,4-pentadeuterio-3-hydroxyazetidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D |
InChI 键 |
DYDCPNMLZGFQTM-JMFBVLFLSA-N |
手性 SMILES |
[2H]C1(C(C(N1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)([2H])[2H])([2H])O)[2H] |
规范 SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


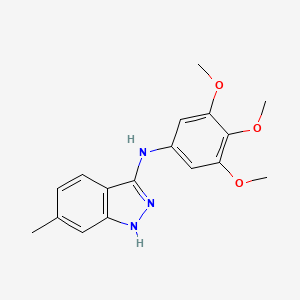

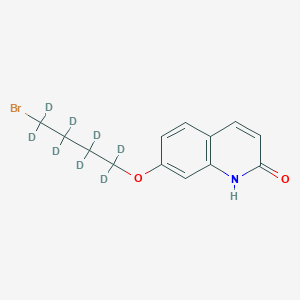


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
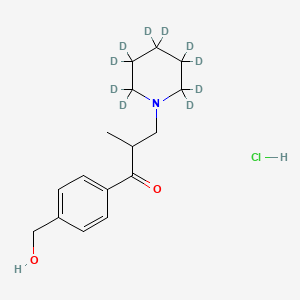

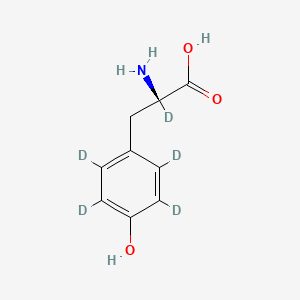
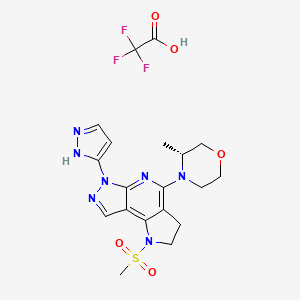
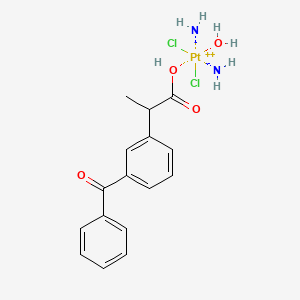
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

